![molecular formula C25H30N2 B4986423 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4986423.png)
1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a derivative of adamantane, a bicyclic organic compound, and carbazole, an aromatic organic compound. The combination of these two compounds results in a unique structure that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. It has also been shown to interact with various molecular targets such as enzymes and receptors, which play a crucial role in disease pathogenesis.
Biochemical and Physiological Effects:
1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which play a crucial role in the inflammatory response. It has also been shown to scavenge free radicals and protect against oxidative stress. Additionally, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis, which are all important processes in cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine in lab experiments is its unique structure, which allows for the modulation of various molecular targets. Additionally, this compound has been shown to possess low toxicity and high bioavailability, making it an ideal candidate for therapeutic use. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, more research is needed to determine the optimal dosage and administration route for this compound to maximize its therapeutic potential.
Synthesemethoden
The synthesis of 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine involves the reaction of adamantane-1-carboxylic acid with 9-ethyl-9H-carbazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential applications of 1-adamantyl[(9-ethyl-9H-carbazol-3-yl)methyl]amine in scientific research are vast. This compound has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]adamantan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2/c1-2-27-23-6-4-3-5-21(23)22-12-17(7-8-24(22)27)16-26-25-13-18-9-19(14-25)11-20(10-18)15-25/h3-8,12,18-20,26H,2,9-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJKKRUVOOZXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(9-ethyl-9H-carbazol-3-yl)methyl]adamantan-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.